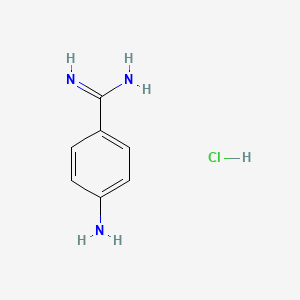

4-氨基苯甲 amidine 盐酸盐

描述

4-Aminobenzamidine hydrochloride (4-ABH) is an important organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 203.65 g/mol. 4-ABH is a member of the aminobenzamidine family, which includes compounds with a wide range of biological activities. Its chemical structure consists of an aromatic ring containing an amino group and a hydrochloride group. 4-ABH has been used in a variety of applications, including drug synthesis, biochemical research, and pharmaceutical development.

科学研究应用

眼科药物分析方法开发

4-氨基苯甲 amidine 二盐酸盐 (4-AD) 是二咪那曾醋酸盐的降解产物,在青光眼治疗中具有潜在应用。Cesar 等人 (2020) 的一项研究旨在开发和验证一种分析方法,用于定量测定眼科药物形式中的 4-AD。他们利用高效液相色谱 (HPLC) 和紫外-可见检测器,实现了 4-AD 的保留时间为 3.2 分钟。该方法对于定量测定眼科药物中的 4-AD 非常稳健 (Cesar 等人,2020)。

丝氨酸蛋白酶的荧光探针

Evans 等人 (1982) 报告说对氨基苯甲 amidine 可以作为胰蛋白酶和凝血酶等丝氨酸蛋白酶的荧光探针。当与这些酶结合时,对氨基苯甲 amidine 会显着增强荧光并发生发射峰位移。这种现象归因于疏水相互作用。这项研究表明对氨基苯甲 amidine 可以成为研究丝氨酸蛋白酶中抑制剂和底物结合的宝贵工具 (Evans 等人,1982)。

色谱介质中的配体含量分析

Gustavsson 等人 (2005) 开发了一种使用盐酸水解-HPLC 的定量方法,用于分析 Benzamidine Sepharose 4 Fast Flow 介质的配体含量。该方法涉及定量测定水解后从碱基质中释放的对氨基苯甲 amidine 和对氨基苯甲酸。基于离子对反相分离的色谱系统有效地定量了这些配体产物 (Gustavsson 等人,2005)。

电聚合和电化学转导的研究

Santos 等人 (2019) 探索了源自 4-氨基苯甲酰胺的聚合物薄膜的合成和表征,用于作为电化学传感器,最初开发登革热免疫传感器。该研究涉及单体的电聚合及其通过各种技术的表征,表明这些聚合物薄膜有望在生物传感技术中得到应用 (Santos 等人,2019)。

蛋白酶抑制和生物医学应用

多项研究证明了对氨基苯甲 amidine 在抑制胰蛋白酶样丝氨酸蛋白酶及其生物医学应用中的用途。Monroe 等人 (1988) 利用对氨基苯甲 amidine 来监测胰蛋白酶和凝血酶等丝氨酸蛋白酶的活化,显示了其在生化分析中的用途 (Monroe 等人,1988)。此外,Venturini 等人 (1997) 发现对氨基苯甲 amidine 是一氧化氮合酶的竞争性抑制剂,影响一氧化氮的产生和胰蛋白酶样丝氨酸蛋白酶的作用 (Venturini 等人,1997)。

作用机制

Target of Action

4-Aminobenzamidine hydrochloride primarily targets serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

The compound acts as an inhibitor of these proteases . It binds to the active site of the enzyme, preventing it from interacting with its substrates and thus blocking its activity .

Biochemical Pathways

By inhibiting serine proteases, 4-Aminobenzamidine hydrochloride can affect multiple biochemical pathways. For instance, it can impact the fibrinolysis pathway by inhibiting urokinase-type plasminogen activator , a key enzyme involved in the breakdown of blood clots.

Result of Action

The inhibition of serine proteases by 4-Aminobenzamidine hydrochloride can lead to a variety of molecular and cellular effects. For example, it can prevent the breakdown of blood clots in the fibrinolysis pathway, potentially affecting conditions such as thrombosis .

安全和危害

生化分析

Biochemical Properties

4-Aminobenzamidine hydrochloride plays a significant role in biochemical reactions, primarily as an inhibitor of serine proteases such as trypsin and urokinase . It acts as a competitive inhibitor, binding to the active site of these enzymes and preventing substrate interaction. This inhibition is crucial in studying enzyme kinetics and understanding the mechanisms of protease activity. Additionally, 4-Aminobenzamidine hydrochloride is used as a ligand in affinity chromatography, aiding in the purification and immobilization of enzymes .

Cellular Effects

4-Aminobenzamidine hydrochloride influences various cellular processes by inhibiting proteases involved in cell signaling pathways and gene expression. By inhibiting enzymes like trypsin and urokinase, it can modulate cellular metabolism and affect processes such as cell proliferation and apoptosis . The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately influencing cellular function and behavior.

Molecular Mechanism

The molecular mechanism of 4-Aminobenzamidine hydrochloride involves its binding to the active sites of serine proteases, such as trypsin and urokinase . This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming a stable complex that blocks substrate access. This inhibition can lead to changes in gene expression and cellular responses, providing insights into the regulation of protease activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminobenzamidine hydrochloride can change over time due to its stability and degradation. The compound is stable under standard storage conditions (2-8°C) and can maintain its inhibitory activity for extended periods . Prolonged exposure to light and air may lead to degradation, reducing its effectiveness. Long-term studies have shown that 4-Aminobenzamidine hydrochloride can have sustained effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 4-Aminobenzamidine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits target proteases without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as respiratory irritation and skin irritation . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

4-Aminobenzamidine hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. It acts as an inhibitor of serine proteases, affecting metabolic flux and metabolite levels . The compound’s inhibition of enzymes like trypsin and urokinase can alter the balance of metabolic pathways, providing insights into the regulation of protease activity and its impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Aminobenzamidine hydrochloride is transported and distributed through interactions with transporters and binding proteins . The compound’s distribution can affect its localization and accumulation, influencing its activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

4-Aminobenzamidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role as a protease inhibitor, as it ensures that the compound reaches its target enzymes and exerts its inhibitory effects effectively.

属性

IUPAC Name |

4-aminobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVZGKYMGKLGFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7761-72-0, 2498-50-2 | |

| Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarboximidamide, 4-amino-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2498-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10228278 | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7761-72-0, 2498-50-2 | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC56418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamidine, p-amino-, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7761-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

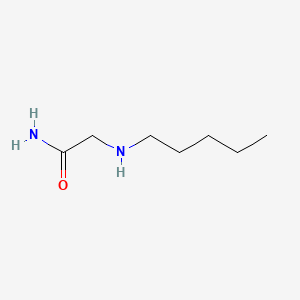

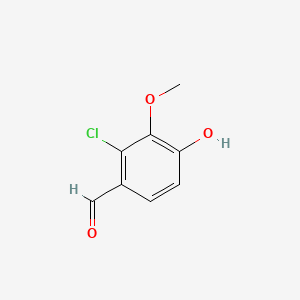

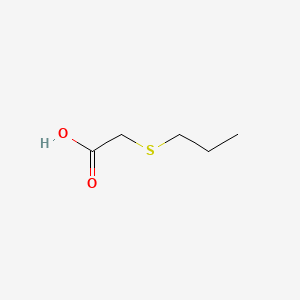

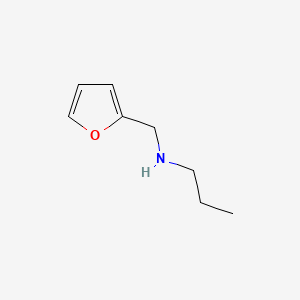

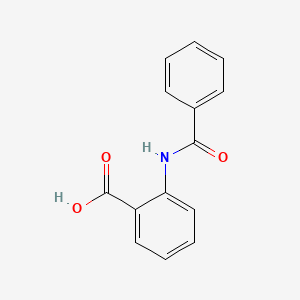

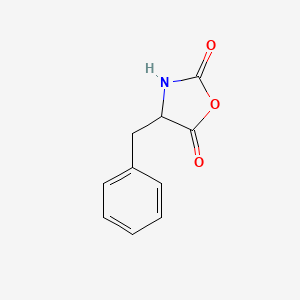

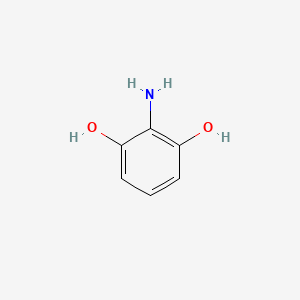

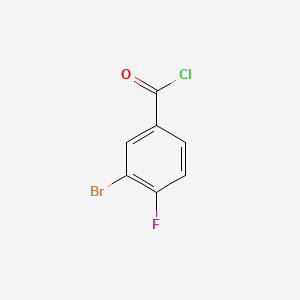

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-Aminobenzamidine hydrochloride in the development of the gingipain sensor?

A1: In this research [], 4-Aminobenzamidine hydrochloride (4-ABH) is not investigated as an independent molecule but serves as a component within a larger monomer structure. It is incorporated into the imprinted polymer matrix through its derivative, N-methacryloyl-4-aminobenzamidine hydrochloride (BAM). This BAM monomer, along with NIPAM and HEAA, plays a crucial role in creating the selective binding sites within the polymer during the microcontact imprinting process. The choice of these specific monomers, including BAM, likely contributes to the sensor's high affinity and selectivity for the targeted gingipains.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。